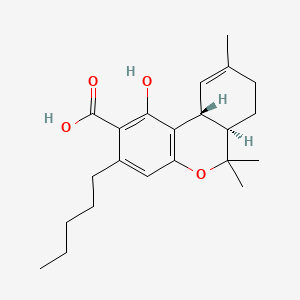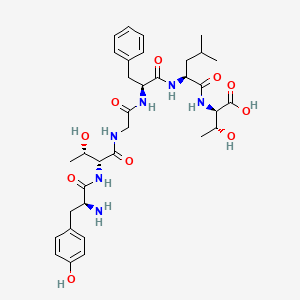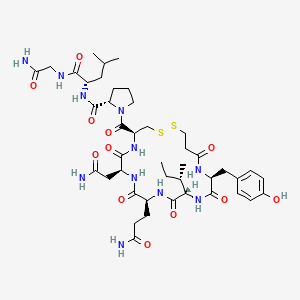
desmosterol
Descripción general
Descripción
. Estructuralmente, el desmosterol tiene una estructura similar al colesterol, con la excepción de un doble enlace adicional. Es el precursor inmediato del colesterol en la vía de Bloch de la biosíntesis del colesterol .
Aplicaciones Científicas De Investigación
El desmosterol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El desmosterol ejerce sus efectos principalmente a través de su papel como intermediario en la biosíntesis del colesterol. Se convierte en colesterol por la enzima 24-dehidrocolesterol reductasa . El this compound también actúa como un agonista para el receptor X del hígado, que participa en la regulación del metabolismo de los lípidos y las respuestas inflamatorias .
Compuestos Similares:
Lanosterol: Otro intermediario en la vía de biosíntesis del colesterol, con una estructura y función diferentes.
Singularidad del this compound: El this compound es único debido a su papel específico como precursor inmediato del colesterol en la vía de Bloch. Su doble enlace adicional lo distingue estructuralmente del colesterol y otros intermediarios de esteroles .
Análisis Bioquímico
Biochemical Properties
Desmosterol interacts with various enzymes and proteins in the body. It is involved in the oxidative conversion of sterols with cholesterol oxidase, followed by high-performance liquid chromatographic (HPLC) analysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is a major endogenous liver X receptor (LXR) ligand involved in LXR/retinoid X receptor (RXR) activation and macrophage foam cell formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the activation of the LXR/RXR pathway, which plays a crucial role in cholesterol homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is analyzed using HPLC, which allows for the quantification of sterols under specific conditions .
Metabolic Pathways
This compound is involved in the alternative pathway of cholesterol synthesis. It interacts with various enzymes and cofactors in this process .
Subcellular Localization
This compound is primarily located in the cell membrane, where it plays a crucial role in maintaining proper physical properties like fluidity and rigidness . It is also part of lipid rafts .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El desmosterol se puede sintetizar mediante la reducción del 24-dehidrocolesterol utilizando la enzima 24-dehidrocolesterol reductasa . Esta reacción es un paso clave en la vía de Bloch de la biosíntesis del colesterol.
Métodos de Producción Industrial: La producción industrial del this compound implica la extracción de fuentes biológicas como el fitoplancton o mediante síntesis química. El proceso de extracción generalmente implica el uso de cromatografía líquida y técnicas de espectrometría de masas para aislar y purificar el this compound de otros esteroles .
Tipos de Reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación para formar varios oxiesteroles.
Sustitución: El this compound puede participar en reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Sustitución: Los ácidos fuertes como el ácido sulfúrico o las bases como el hidróxido de sodio se utilizan en reacciones de sustitución.
Principales Productos Formados:
Colesterol: El principal producto formado a partir de la reducción del this compound.
Oxiesteroles: Se forman varios oxiesteroles a través de reacciones de oxidación.
Comparación Con Compuestos Similares
Cholesterol: The immediate product of desmosterol reduction, with a similar structure but lacking the additional double bond.
Lanosterol: Another intermediate in the cholesterol biosynthesis pathway, with a different structure and function.
Uniqueness of this compound: this compound is unique due to its specific role as the immediate precursor to cholesterol in the Bloch pathway. Its additional double bond distinguishes it structurally from cholesterol and other sterol intermediates .
Propiedades
IUPAC Name |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861864 | |
| Record name | Cholesta-5,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-04-2 | |
| Record name | DESMOSTEROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















